(2E,4E)-N-propylhexa-2,4-dienamide: A Comprehensive Technical Guide
(2E,4E)-N-propylhexa-2,4-dienamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,4E)-N-propylhexa-2,4-dienamide is a derivative of sorbic acid, an established food preservative. As a member of the α,β-unsaturated amide class of compounds, it holds potential for investigation in various scientific domains, particularly in drug discovery and materials science. This technical guide provides a detailed overview of its structure, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and predicted spectroscopic data. Furthermore, it explores the potential biological significance of this compound class by illustrating a key signaling pathway associated with the antifungal activity of related α,β-unsaturated amides.
Chemical Structure and Properties
(2E,4E)-N-propylhexa-2,4-dienamide possesses a nine-carbon backbone featuring a conjugated diene system and a secondary amide functional group. The "(2E,4E)" designation specifies the stereochemistry of the two double bonds as trans.
Table 1: Predicted Physicochemical Properties of (2E,4E)-N-propylhexa-2,4-dienamide
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₅NO | --- |
| Molecular Weight | 153.22 g/mol | --- |
| Appearance | Colorless to pale yellow solid or liquid | Based on properties of similar N-alkyl amides. |
| Melting Point | Predicted to be low, potentially near room temperature | N-monoalkyl substituted amides often have lower melting points than unsubstituted amides. |
| Boiling Point | > 200 °C (at atmospheric pressure) | Amides generally exhibit high boiling points due to strong intermolecular hydrogen bonding. |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water | The alkyl chain reduces water solubility compared to the parent carboxylic acid. |
| pKa | ~17 (for the N-H proton) | Amide protons are generally weakly acidic. |
Synthesis and Experimental Protocols
The synthesis of (2E,4E)-N-propylhexa-2,4-dienamide can be achieved through the amidation of (2E,4E)-hexa-2,4-dienoic acid (sorbic acid) with propylamine. A common method for this transformation involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the amine.
Synthesis of (2E,4E)-Hexa-2,4-dienoyl Chloride
Experimental Protocol:
-
To a stirred solution of (2E,4E)-hexa-2,4-dienoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude (2E,4E)-hexa-2,4-dienoyl chloride, which can be used in the next step without further purification.
Synthesis of (2E,4E)-N-propylhexa-2,4-dienamide
Experimental Protocol:
-
Dissolve the crude (2E,4E)-hexa-2,4-dienoyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add a solution of propylamine (1.1 eq) and triethylamine (1.2 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2E,4E)-N-propylhexa-2,4-dienamide.
Figure 1: Synthetic workflow for (2E,4E)-N-propylhexa-2,4-dienamide.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (2E,4E)-N-propylhexa-2,4-dienamide based on the analysis of similar N-alkyl dienamides.
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | dd, J ≈ 15.0, 10.0 Hz | 1H | H-3 |
| ~6.25 | m | 2H | H-4, H-5 |
| ~5.80 | d, J ≈ 15.0 Hz | 1H | H-2 |
| ~5.50 | br s | 1H | N-H |
| ~3.25 | q, J ≈ 7.0 Hz | 2H | N-CH₂ |
| ~1.80 | d, J ≈ 7.0 Hz | 3H | H-6 (CH₃) |
| ~1.55 | sextet, J ≈ 7.0 Hz | 2H | N-CH₂-CH₂ |
| ~0.90 | t, J ≈ 7.0 Hz | 3H | N-CH₂-CH₂-CH₃ |
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | C=O (Amide Carbonyl) |
| ~142.0 | C-4 |
| ~140.0 | C-5 |
| ~128.0 | C-3 |
| ~120.0 | C-2 |
| ~41.0 | N-CH₂ |
| ~23.0 | N-CH₂-CH₂ |
| ~18.0 | C-6 (CH₃) |
| ~11.5 | N-CH₂-CH₂-CH₃ |
Table 4: Predicted FTIR and Mass Spectrometry Data
| Technique | Predicted Peaks/Values | Interpretation |
| FTIR (neat) | ~3300 cm⁻¹ (br) | N-H stretch |
| ~3030 cm⁻¹ | =C-H stretch | |
| ~2960, 2870 cm⁻¹ | C-H stretch (alkyl) | |
| ~1650 cm⁻¹ (strong) | C=O stretch (Amide I) | |
| ~1620 cm⁻¹ | C=C stretch | |
| ~1550 cm⁻¹ | N-H bend (Amide II) | |
| Mass Spec (EI) | m/z 153 [M]⁺ | Molecular ion |
| m/z 110 | [M - C₃H₇]⁺ | |
| m/z 95 | [C₆H₇O]⁺ | |
| m/z 81 | [C₆H₉]⁺ |
Potential Biological Activity and Signaling Pathway
α,β-Unsaturated amides are a class of compounds that have garnered interest in drug discovery due to their diverse biological activities. Notably, some have been investigated as antifungal agents. One of the key mechanisms of action for certain antifungal drugs is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell growth inhibition and death.
Figure 2: Hypothesized antifungal mechanism of action via CYP51 inhibition.
This diagram illustrates the potential mechanism by which an α,β-unsaturated amide like (2E,4E)-N-propylhexa-2,4-dienamide could act as an antifungal agent. By inhibiting the CYP51 enzyme, it would disrupt the synthesis of ergosterol, compromising the integrity of the fungal cell membrane.
Conclusion
This technical guide provides a foundational understanding of (2E,4E)-N-propylhexa-2,4-dienamide for scientific professionals. While this specific molecule may not be extensively characterized in existing literature, by drawing upon the known chemistry and biology of related compounds, we can establish a strong basis for its synthesis, characterization, and potential biological investigation. The provided protocols and predicted data serve as a valuable starting point for researchers interested in exploring the properties and applications of this and other novel α,β-unsaturated amides.
